Ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate

Descripción

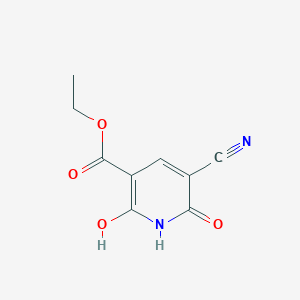

Ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate (CAS: 52600-50-7) is a pyridine derivative with the molecular formula C₉H₈N₂O₄ and a molecular weight of 208.17 g/mol . Its structure features hydroxyl groups at positions 2 and 6, a cyano substituent at position 5, and an ethyl ester moiety at position 2.

Safety data indicate that it is classified as a GHS Category 4 acute toxicant, posing risks via oral, dermal, and inhalation exposure. Handling requires stringent precautions, including protective equipment and proper ventilation .

Propiedades

IUPAC Name |

ethyl 5-cyano-2-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-2-15-9(14)6-3-5(4-10)7(12)11-8(6)13/h3H,2H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROOHCUBANRTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52600-50-7 | |

| Record name | ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting from 2,6-Dihalogenated Pyridines

One prominent approach involves the chlorination of suitably substituted pyridines, followed by functionalization:

- Initial Step: Chlorination of 2,6-dihalogenated pyridines to introduce reactive halogen groups at specific positions.

- Substitution: Replacement of halogens with nitrile groups via nucleophilic substitution, often employing cyanide sources such as sodium cyanide.

- Hydrolysis: The nitrile groups are hydrolyzed to carboxylic acids or esters, yielding the desired functional groups on the pyridine ring.

This method is detailed in patent EP0333020A2, which describes the preparation of substituted pyridines through chlorination and subsequent substitution reactions, emphasizing the importance of controlling regioselectivity and reaction conditions to obtain the target compound (patent reference).

Hydrolysis of Nitrile Intermediates

- The nitrile group introduced at the 3-position is hydrolyzed under acidic conditions (e.g., sulfuric acid or hydrochloric acid) to form the corresponding carboxylic acid or ester.

- The esterification step involves reacting the acid with ethanol in the presence of acid catalysts to produce Ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate.

Synthesis via Condensation of Precursors

Enolate Chemistry

A notable route involves forming the pyridine ring via condensation reactions:

- Step 1: Formation of an enolate from ethyl formate or ethyl fluoroacetate using strong bases like sodium hydride or sodium methoxide.

- Step 2: Addition of cyanoacetamide to the enolate, leading to cyclization and formation of the pyridine ring with the desired substituents, as described in detailed organic synthesis literature.

This pathway is supported by research findings indicating that enolate chemistry facilitates the regioselective construction of the pyridine core with functional groups at specific positions (see synthesis protocols in).

Cyclization of Nitrile-Containing Precursors

- The cyclization of nitrile and hydroxyl-containing intermediates under basic or acidic conditions can produce the dihydroxypyridine ring system.

- Subsequent functionalization, such as chlorination or esterification, yields the target compound.

Chlorination and Functional Group Transformation

Chlorination of Hydroxy-Substituted Pyridines

- The hydroxyl groups at positions 2 and 6 are displaced via chlorination using reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).

- This step converts the hydroxyl groups into chloro groups, which are more reactive for subsequent substitution.

Nitrile Hydrolysis to Carboxylic Acid

- The nitrile group at the 5-position is hydrolyzed to the carboxylic acid or ester, depending on reaction conditions.

- Hydrolysis can be performed in a single step with strong acids or in two steps via intermediate amides, providing flexibility in synthesis.

Summary of Key Preparation Data

Research Findings and Data Tables

Reaction Conditions and Yields

| Step | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Enolate formation | Sodium methoxide | 0-30°C, inert solvent | 70-85% | Controlled addition prevents side reactions |

| Cyclization | Cyanoacetamide | Reflux | 65-75% | Promotes ring closure |

| Chlorination | PCl₅ or POCl₃ | Reflux, inert atmosphere | 80-90% | Selective displacement of hydroxyl groups |

| Hydrolysis | H₂SO₄ or HCl | Reflux, aqueous | 85-95% | Converts nitrile to carboxylic acid |

Notes on Purity and Characterization

- Purity levels exceeding 97% are achievable via recrystallization and chromatography.

- Melting points are typically above 300°C, indicating high thermal stability.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm structure and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

Substitution: Nucleophiles such as ammonia (NH3) or amines are used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Amide derivatives.

Aplicaciones Científicas De Investigación

Ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and hydroxyl groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Key Compounds for Comparison:

Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate (CAS: 919354-52-2) Molecular formula: C₉H₆Cl₂N₂O₂ Molecular weight: 245.07 g/mol Substituents: Chlorine atoms replace hydroxyl groups at positions 2 and 4. Impact: The chloro substituents likely enhance lipophilicity and alter reactivity (e.g., resistance to solvolysis compared to hydroxylated derivatives) .

Ethyl 5-cyano-2-acetoximinovalerate Substituents: Acetylated oxime group instead of hydroxyl groups. Impact: Acetylation improves stability against solvolysis in ethanol, contrasting with the hydroxylated derivative, which undergoes rapid solvolysis under basic conditions .

5-Cyano-2,3-ditolyl tetrazolium chloride (CTC) Application: A redox dye used to monitor microbial respiratory activity. Contrast: While both CTC and the target compound contain cyano groups, CTC’s tetrazolium core enables biological staining, whereas the pyridine-based structure of Ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate suggests applications in organic synthesis .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Properties

| Property | This compound | Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate | CTC (5-cyano-2,3-ditolyl tetrazolium chloride) |

|---|---|---|---|

| Molecular Weight (g/mol) | 208.17 | 245.07 | 389.86 |

| Substituents | -OH (2,6), -CN (5), -COOEt (3) | -Cl (2,6), -CN (5), -COOEt (3) | -CN, tetrazolium core |

| Key Reactivity | Prone to solvolysis under basic conditions | Enhanced electrophilicity due to Cl | Reducible to fluorescent formazan |

| Primary Application | Industrial research | Organic synthesis intermediate | Microbial viability assays |

| Toxicity (GHS Category) | Category 4 (acute toxicity) | Not reported | Not classified |

Research Findings and Mechanistic Insights

- Solvolysis Behavior: this compound’s hydroxyl groups render it susceptible to solvolysis in ethanol, whereas acetylated or chlorinated analogues exhibit greater stability. For instance, Ethyl 5-cyano-2-acetoximinovalerate resists solvolysis due to steric and electronic effects of the acetyl group .

- This contrasts with CTC, where the cyano group participates in redox reactions .

- Synthetic Utility: The dichloro derivative (C₉H₆Cl₂N₂O₂) is more suited for nucleophilic aromatic substitution due to chlorine’s leaving group ability, while the hydroxylated compound may serve as a hydrogen-bond donor in coordination chemistry .

Actividad Biológica

Ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate (also known as CNDP) is a compound of significant interest in medicinal chemistry due to its potent biological activities, particularly as an inhibitor of dihydrouracil dehydrogenase (DHUDase). This article explores the biological activity of CNDP, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyridine ring with a cyano group at the 3-position and hydroxyl groups at the 2- and 6-positions. The ethyl ester group is attached at the 3-position. Recent advancements in synthetic methods have improved yields significantly, achieving up to 73% purity through a reaction involving ethyl 3-ethoxy-2-cyanobut-2-enoate and cyanoacetamide in the presence of sodium methoxide.

Inhibition of Dihydrouracil Dehydrogenase

CNDP acts primarily as a potent inhibitor of DHUDase, an enzyme crucial for the metabolism of the chemotherapeutic agent 5-fluorouracil (5-FU). The inhibition constant (Ki) for CNDP is approximately 1.51 nM , indicating its high potency compared to uracil . Kinetic studies demonstrate that CNDP inhibits DHUDase through a mixed-type mechanism, significantly enhancing the activity of 5-FU in tumor tissues by preventing its degradation .

Enhanced Antitumor Activity

In preclinical studies using animal models, co-administration of CNDP with 1-ethoxymethyl-5-fluorouracil (EM-FU) resulted in increased concentrations of 5-FU in both blood and tumor tissues. This combination therapy led to enhanced antitumor efficacy against Yoshida sarcoma in rats. The findings suggest that CNDP could serve as a valuable adjunct in chemotherapy regimens involving 5-FU.

Tissue-Specific Effects

Research has shown that DHUDase activity is significantly higher in human lung cancer tissues compared to normal tissues. This specificity indicates that using DHUDase inhibitors like CNDP could selectively enhance drug efficacy in malignant cells while minimizing side effects in healthy tissues.

Case Studies and Research Findings

Table 1: Summary of Key Research Findings on this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving cyano-substituted precursors under acidic or basic conditions. For example, refluxing intermediates in ethanol/HCl mixtures (as demonstrated in analogous pyridine carboxylate syntheses) can yield the target product. Optimization involves varying temperature, solvent polarity, and catalyst loading. Monitoring reaction progress via TLC or HPLC, followed by recrystallization (e.g., using ethanol), ensures purity .

Q. How can spectroscopic and crystallographic techniques be employed to characterize the compound’s structure and confirm regiochemistry?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for diagnostic peaks (e.g., ester carbonyl at ~165-170 ppm, hydroxyl protons as broad singlets).

- XRD : Use single-crystal X-ray diffraction (SHELX-97 or SHELXL) for absolute configuration determination. Refinement with programs like SHELXL ensures accurate bond lengths/angles, validated via R-factor analysis .

- FTIR : Confirm functional groups (e.g., C≡N stretch ~2220 cm, ester C=O ~1720 cm) .

Q. What experimental precautions are critical for handling the compound’s hydrolytic and thermal stability?

- Methodological Answer : Conduct stability studies under controlled pH (e.g., buffers at pH 2–12) and temperature (25–80°C). Monitor degradation via UV-Vis or LC-MS. Store the compound in anhydrous, dark conditions at –20°C to minimize ester hydrolysis and cyano group oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.